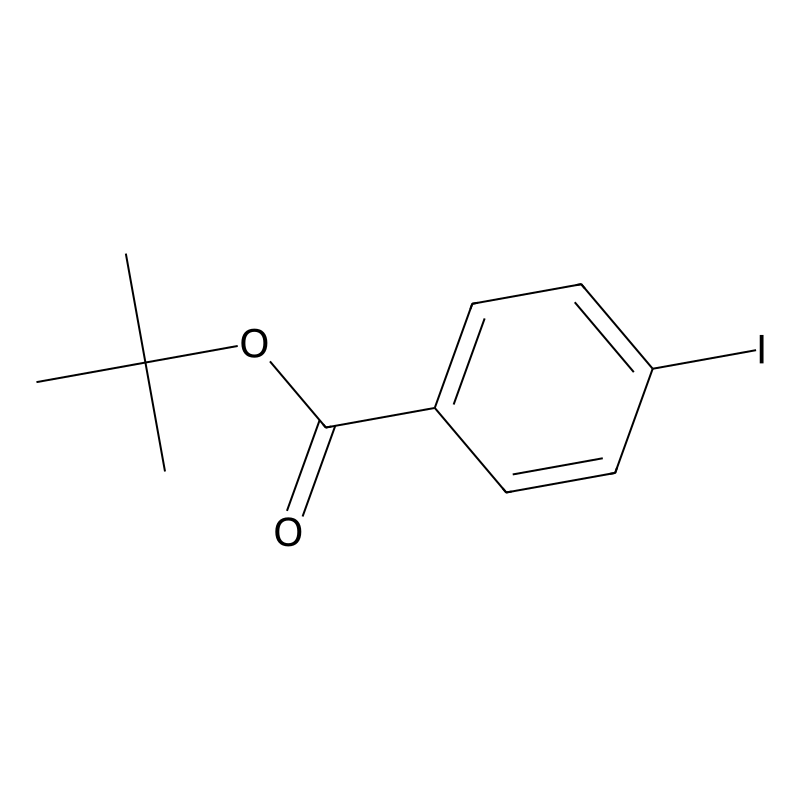

Tert-butyl 4-iodobenzoate

Content Navigation

Substituting tert-butyl 4-iodobenzoate with methyl ester leads to saponification under basic coupling conditions; bromo analog slows oxidative addition. This aryl iodide solves both: • Rapid Pd(0) oxidative addition, avoiding high temperatures. • tert-Butyl ester stable to K2CO3, NaOH, piperidine, preventing carboxylate formation. • Ideal for late-stage PROTAC and peptide synthesis, cleavable with TFA. Procure for high-yield multistep routes.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Tert-butyl 4-iodobenzoate is a highly reactive, synthetically versatile aryl iodide featuring a bulky, acid-labile tert-butyl ester protecting group. In industrial and academic procurement, it is primarily sourced as an electrophilic building block for palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The presence of the iodine atom ensures rapid oxidative addition kinetics compared to brominated or chlorinated analogs, while the tert-butyl ester provides critical stability against strong nucleophiles and basic conditions commonly employed in coupling cycles. This dual functionality makes it an essential precursor for the late-stage synthesis of complex pharmaceuticals, PROTAC degraders, and advanced materials where orthogonal deprotection is required[1].

Substituting tert-butyl 4-iodobenzoate with cheaper, closely related analogs often leads to synthetic failures or severe yield reductions during multistep sequences. If a buyer substitutes this compound with methyl 4-iodobenzoate, the ester is highly susceptible to premature saponification under the basic conditions (e.g., K2CO3 or NaOH) required for Suzuki or Sonogashira couplings, leading to the formation of the free carboxylate and subsequent purification bottlenecks. Conversely, substituting with tert-butyl 4-bromobenzoate drastically reduces the rate of oxidative addition to palladium catalysts, forcing the use of elevated temperatures or specialized phosphine ligands to achieve acceptable turnover frequencies. Furthermore, attempting to use unprotected 4-iodobenzoic acid directly can poison transition metal catalysts and severely limit solubility in non-polar organic solvents, ultimately increasing overall process costs [1].

Oxidative Addition Kinetics

Aryl iodides like tert-butyl 4-iodobenzoate exhibit significantly lower activation barriers for oxidative addition to Pd(0) complexes compared to their bromide counterparts. In standard cross-coupling models, the C(sp2)-I bond allows for rapid oxidative addition at or near room temperature (20–50 °C), whereas the analogous tert-butyl 4-bromobenzoate typically requires elevated temperatures (80–100 °C) and prolonged reaction times to achieve comparable catalyst turnover [1]. This kinetic advantage directly translates to lower energy consumption, reduced catalyst degradation, and higher overall yields in temperature-sensitive syntheses.

| Evidence Dimension | Oxidative addition activation and coupling temperature |

| Target Compound Data | Coupling typically proceeds at 20–50 °C |

| Comparator Or Baseline | tert-Butyl 4-bromobenzoate (Requires 80–100 °C for comparable kinetics) |

| Quantified Difference | ~50 °C reduction in required process temperature |

| Conditions | Pd(0)-catalyzed cross-coupling environments |

Procuring the iodide form allows for milder reaction conditions, preserving heat-sensitive functional groups in complex API synthesis.

Resistance to Saponification

During Suzuki-Miyaura or Sonogashira couplings, strong bases (e.g., K2CO3, Cs2CO3, or NaOH) are required to activate the boron or alkyne species. Methyl 4-iodobenzoate is prone to nucleophilic attack and premature hydrolysis under these basic conditions, often resulting in 10-30% loss of the ester to the free carboxylic acid. In contrast, the steric bulk of the tert-butyl group in tert-butyl 4-iodobenzoate shields the carbonyl carbon, providing near-quantitative (>95%) stability against saponification during the coupling cycle [1].

| Evidence Dimension | Ester survival rate under basic cross-coupling conditions |

| Target Compound Data | >95% ester retention |

| Comparator Or Baseline | Methyl 4-iodobenzoate (10-30% yield loss due to premature hydrolysis) |

| Quantified Difference | Prevention of up to 30% unwanted carboxylic acid formation |

| Conditions | Aqueous/organic basic media (e.g., K2CO3/H2O/THF) |

Buyers must select the tert-butyl ester to prevent yield-destroying side reactions when basic conditions are unavoidable in the synthetic route.

Mild Acidic Deprotection

In multistep syntheses, such as the preparation of PROTACs or complex peptides, the ester must eventually be cleaved to reveal the carboxylic acid for subsequent amide coupling. Tert-butyl 4-iodobenzoate derivatives can be cleanly deprotected using mild acidic conditions (e.g., Trifluoroacetic acid (TFA) in dichloromethane) at room temperature, routinely achieving >95% yields in 1-2 hours without affecting base-sensitive moieties [1]. Methyl esters, conversely, require harsh basic hydrolysis (LiOH/NaOH) which can cause epimerization or degradation of delicate downstream intermediates.

| Evidence Dimension | Deprotection conditions and yield |

| Target Compound Data | Cleaved by TFA/DCM at 25 °C, >95% yield |

| Comparator Or Baseline | Methyl ester derivatives (Require LiOH/H2O, risking base-catalyzed degradation) |

| Quantified Difference | Enables strictly orthogonal acidic deprotection without base-induced degradation |

| Conditions | Late-stage ester cleavage in complex molecule synthesis |

Procuring the tert-butyl ester ensures processability in late-stage API manufacturing where harsh basic deprotection would destroy the molecule.

Catalyst Compatibility & Solubility

Utilizing 4-iodobenzoic acid directly in cross-coupling often leads to poor solubility in standard non-polar organic solvents (e.g., toluene, hexane) and results in the free carboxylate coordinating to palladium or copper catalysts. This coordination reduces the turnover frequency (TOF) by over 50% in standard models and necessitates the use of >2.0 equivalents of base. By procuring tert-butyl 4-iodobenzoate, the acidic proton is masked, ensuring complete solubility in organic media and reducing the required base to stoichiometric levels (1.0-1.5 eq) while preventing carboxylate-driven catalyst deactivation [1].

| Evidence Dimension | Organic solubility and catalyst turnover |

| Target Compound Data | Requires 1.0-1.5 eq base, maintains full TOF |

| Comparator Or Baseline | 4-Iodobenzoic acid (Requires >2.0 eq base, >50% TOF reduction) |

| Quantified Difference | Saves >0.5 eq of base and prevents >50% loss in catalyst turnover frequency |

| Conditions | Homogeneous transition-metal catalysis |

Masking the carboxylic acid as a tert-butyl ester streamlines industrial scale-up by improving solubility and reducing expensive catalyst loading.

PROTAC and Protein Degrader Synthesis

Tert-butyl 4-iodobenzoate is highly favored in the synthesis of AR PROTACs and other degraders. Its rapid cross-coupling ability allows for the efficient attachment of the target-binding ligand, while the tert-butyl group is easily cleaved with TFA in late-stage synthesis to allow amide coupling to the cereblon or VHL E3 ligase linker[1].

Solid-Phase Peptide Synthesis

Because the tert-butyl ester is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection, it is an ideal building block for modifying peptides. It can be cross-coupled onto a peptide backbone and subsequently deprotected globally alongside other acid-labile protecting groups during the final TFA cleavage step [2].

Complex API Manufacturing

In industrial API routes requiring Suzuki or Buchwald-Hartwig couplings under strongly basic conditions, this compound is procured to prevent the premature ester hydrolysis that plagues methyl or ethyl esters, thereby ensuring high step-yields and simplifying downstream purification [3].

References

- [1] Han et al., Discovery of ARD-1676 as a Highly Potent and Orally Efficacious AR PROTAC Degrader. Journal of Medicinal Chemistry, 2023.

- [2] Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 5th Edition, 2014.

- [3] Alcazar-Roman, A. R., & Hartwig, J. F. Mechanistic Studies on Oxidative Addition of Aryl Halides to Pd(BINAP)2. Organometallics, 2002.

XLogP3

Wikipedia

Explore Compound Types

O4Si-4